1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane
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Overview
Description
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane is an organic compound with a unique bicyclic structure. It features a thiirane ring fused to a bicycloheptane framework, making it an interesting subject for chemical research due to its potential reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane typically involves the following steps:
Formation of the Thiirane Ring: The thiirane ring can be synthesized through the reaction of an epoxide with a sulfur source, such as thiourea or sodium sulfide, under basic conditions.
Cyclization: The thiirane intermediate is then subjected to cyclization reactions to form the bicycloheptane structure. This can be achieved through intramolecular nucleophilic substitution reactions.
Methylation: The final step involves the methylation of the bicyclic compound using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and methylation processes, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thiirane ring to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the thiirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, under basic or acidic conditions depending on the desired product.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(2-methyloxiranyl)-7-oxabicyclo[4.1.0]heptane: Similar bicyclic structure but with an oxirane ring instead of a thiirane ring.
1-Methyl-4-(2-methylaziridin-2-yl)-7-azabicyclo[4.1.0]heptane: Contains an aziridine ring, offering different reactivity and applications.
Uniqueness
1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane is unique due to the presence of the thiirane ring, which imparts distinct chemical reactivity compared to oxirane or aziridine analogs. This uniqueness makes it valuable for specific synthetic applications and potential biological activities.
Properties
CAS No. |
113447-61-3 |
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Molecular Formula |
C10H16S2 |
Molecular Weight |
200.4 g/mol |
IUPAC Name |
1-methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16S2/c1-9-4-3-7(5-8(9)12-9)10(2)6-11-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
XSHBGGWYWNEXOW-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1S2)C3(CS3)C |
Origin of Product |
United States |
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